molecular formula C10H14ClN B13168358 3-(Chloromethyl)-2,4,5,6-tetramethylpyridine

3-(Chloromethyl)-2,4,5,6-tetramethylpyridine

Cat. No.: B13168358
M. Wt: 183.68 g/mol
InChI Key: UHFOTATWELHQFO-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,4,5,6-tetramethylpyridine is an organic compound belonging to the pyridine family. This compound is characterized by a pyridine ring substituted with four methyl groups and a chloromethyl group. The presence of the chloromethyl group makes it a versatile intermediate in organic synthesis, often used in the preparation of various chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,4,5,6-tetramethylpyridine typically involves the chloromethylation of 2,4,5,6-tetramethylpyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually conducted at a temperature range of 0-10°C to ensure the stability of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,4,5,6-tetramethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

3-(Chloromethyl)-2,4,5,6-tetramethylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,4,5,6-tetramethylpyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This interaction can affect cellular pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)pyridine
  • 2,4,5,6-Tetramethylpyridine
  • 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine

Uniqueness

3-(Chloromethyl)-2,4,5,6-tetramethylpyridine is unique due to the presence of both the chloromethyl and multiple methyl groups on the pyridine ring. This combination provides a unique reactivity profile, making it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

3-(chloromethyl)-2,4,5,6-tetramethylpyridine

InChI

InChI=1S/C10H14ClN/c1-6-7(2)10(5-11)9(4)12-8(6)3/h5H2,1-4H3

InChI Key

UHFOTATWELHQFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)C)CCl)C

Origin of Product

United States

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